Ethyl 2-(4-methylpyrimidin-2-yl)acetate
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Overview
Description
Ethyl 2-(4-methylpyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methylpyrimidin-2-yl)acetate typically involves the reaction of 4-methylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(4-methylpyrimidin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(4-methylpyrimidin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: This compound has a similar ester group but a different heterocyclic ring structure.
2-thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-(4-methylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)6-8-10-5-4-7(2)11-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
XFQQXIFZXFANGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=N1)C |
Origin of Product |
United States |
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